molecular formula C17H21N3O2 B11001208 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B11001208
M. Wt: 299.37 g/mol
InChI Key: WTGZIRZHNWEXSX-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxyphenyl and piperidinylmethyl groups in its structure suggests that it may have unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of the Piperidinylmethyl Group: This can be done through nucleophilic substitution reactions, where a piperidine derivative is reacted with a suitable leaving group on the pyridazinone core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group could yield methoxybenzoquinone derivatives.

Scientific Research Applications

6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl and piperidinylmethyl groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-methoxyphenyl)-2-(methyl)pyridazin-3(2H)-one
  • 6-(3-methoxyphenyl)-2-(ethyl)pyridazin-3(2H)-one
  • 6-(3-methoxyphenyl)-2-(piperidin-1-yl)pyridazin-3(2H)-one

Uniqueness

The presence of the piperidinylmethyl group in 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one may confer unique pharmacokinetic and pharmacodynamic properties compared to its analogs. This could result in differences in absorption, distribution, metabolism, and excretion, as well as variations in biological activity and therapeutic potential.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C17H21N3O2/c1-22-15-7-5-6-14(12-15)16-8-9-17(21)20(18-16)13-19-10-3-2-4-11-19/h5-9,12H,2-4,10-11,13H2,1H3

InChI Key

WTGZIRZHNWEXSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CN3CCCCC3

Origin of Product

United States

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